

Application Notes and Protocols: Studying FAU Protein Cleavage by USP36 In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F-box and WD repeat domain-containing protein 7 (Fau), also known as FUBI-eS30, is a fusion protein critical for the maturation of the 40S ribosomal subunit.[1][2] It is synthesized as a precursor consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein eS30 at the C-terminus.[3] For proper ribosome biogenesis, the FUBI moiety must be cleaved off to release the functional eS30.[1][2][4] Recent studies have identified Ubiquitin Specific Peptidase 36 (USP36) as the primary deubiquitinase responsible for this crucial cleavage event.[1][2][5][6][7][8]

These application notes provide a comprehensive guide for studying the in vitro cleavage of the **Fau protein** by USP36. The protocols outlined below are designed to enable researchers to express and purify the necessary recombinant proteins, perform in vitro cleavage assays, and analyze the results. This information is valuable for investigating the molecular mechanisms of ribosome biogenesis, understanding the role of USP36 in this process, and for the development of potential therapeutic modulators of USP36 activity.

Data Presentation

Table 1: Recombinant Proteins for In Vitro Fau Cleavage Assay

Protein	Tag	Expression System	Purification Method	Reference
Human Fau (FUBI-eS30) Wild-Type	N-terminal His6	E. coli	Immobilized Metal Affinity Chromatography (IMAC)	[1][9]
Human Fau (FUBI-eS30) Cleavage- Resistant Mutant (e.g., G75A/G76A)	N-terminal His6	E. coli	Immobilized Metal Affinity Chromatography (IMAC)	[1]
Human USP36 Wild-Type	N-terminal Strep- tag II	Insect cells (e.g., Sf9)	Strep-Tactin Affinity Chromatography	[1]
Human USP36 Catalytically Inactive Mutant (e.g., C733A)	N-terminal Strep- tag II	Insect cells (e.g., Sf9)	Strep-Tactin Affinity Chromatography	[1]

Table 2: Key Components and Conditions for In Vitro Fau Cleavage Assay

Component	Concentration/Amount	Incubation Time	Incubation Temperature
Recombinant His-Fau	~1 µM	0 - 60 minutes	37°C
Recombinant Strep- USP36	~0.1 µM		
Assay Buffer	See Protocol 3		
Negative Controls			
His-Fau with Strep- USP36 (C733A)	As above	As above	As above
His-Fau (G75A/G76A) with Strep-USP36	As above	As above	As above
His-Fau without USP36	As above	As above	As above

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

1.1 Expression and Purification of His-tagged Fau (Wild-Type and Mutants) in E. coli

- Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding N-terminally His6-tagged human Fau (wild-type or cleavage-resistant mutant).
- Culture Growth: Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. The following day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

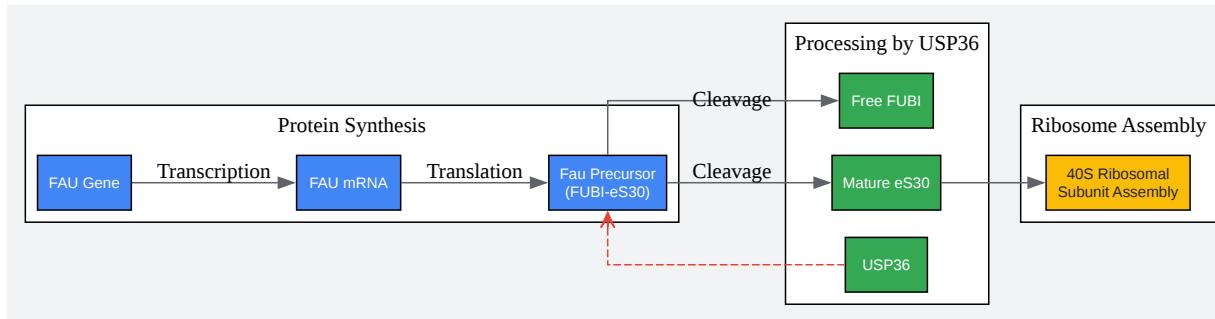
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
- Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
- Elution: Elute the **His-Fau protein** with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
- Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

1.2 Expression and Purification of Strep-tagged USP36 (Wild-Type and Mutants) in Insect Cells

- Virus Generation: Generate recombinant baculovirus encoding N-terminally Strep-tag II-tagged human USP36 (wild-type or catalytically inactive mutant) according to the manufacturer's instructions (e.g., Bac-to-Bac system).
- Infection: Infect Sf9 or other suitable insect cell lines with the high-titer recombinant baculovirus.
- Culture and Harvest: Culture the infected cells for 48-72 hours. Harvest the cells by centrifugation at 1,000 x g for 10 minutes.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication or dounce homogenization on ice.

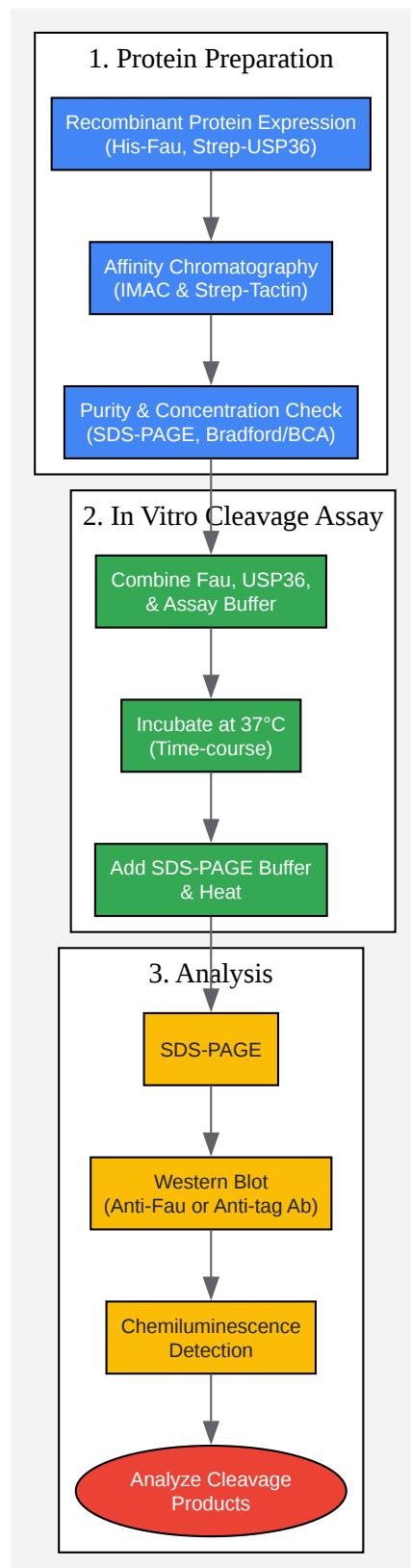
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
- Affinity Purification: Apply the clarified lysate to a pre-equilibrated Strep-Tactin affinity column.[9][10][11][12][13]
- Washing: Wash the column extensively with wash buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).[9][10][11][13]
- Elution: Elute the Strep-USP36 protein with elution buffer (wash buffer containing 2.5 mM desthiobiotin).[9][10][11][13]
- Buffer Exchange: Perform buffer exchange into a suitable storage buffer as described in 1.1.10.
- Analysis and Storage: Analyze protein purity by SDS-PAGE and determine the concentration. Store aliquots at -80°C.

Protocol 2: In Vitro Fau Cleavage Assay

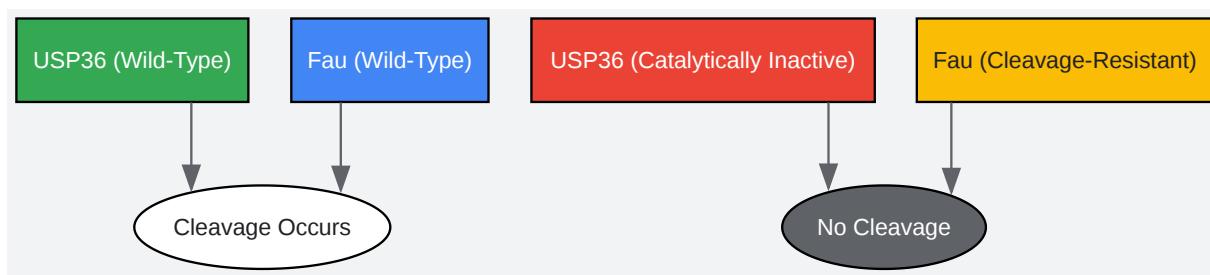

- Reaction Setup: In a microcentrifuge tube, prepare the cleavage reaction by combining the following components on ice:
 - Recombinant His-Fau (final concentration ~1 µM)
 - Recombinant Strep-USP36 (final concentration ~0.1 µM)
 - 10x Cleavage Buffer (final concentration 1x: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
 - Nuclease-free water to the final reaction volume (e.g., 20 µL).
- Negative Controls: Set up parallel reactions as negative controls:
 - His-Fau with catalytically inactive Strep-USP36.
 - Cleavage-resistant His-Fau mutant with wild-type Strep-USP36.
 - His-Fau without any USP36 enzyme.

- Incubation: Incubate the reactions at 37°C. For a time-course experiment, remove aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
- Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

Protocol 3: Western Blot Analysis of Cleavage Products


- SDS-PAGE: Separate the protein samples from the cleavage assay on a 12-15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the **Fau protein** (recognizing either the FUBI or eS30 portion, or a tag like His-tag) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing steps as in 3.5.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The appearance of cleaved FUBI and eS30 products over time indicates successful cleavage by USP36.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Fau protein** processing by USP36.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro Fau cleavage assay.

[Click to download full resolution via product page](#)

Caption: Logical relationships of components in the cleavage assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 2. color | Graphviz [graphviz.org]
- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. His-tagged Proteins—Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. medium.com [medium.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. static.fishersci.eu [static.fishersci.eu]

- 11. interchim.fr [interchim.fr]
- 12. Strep-Tagged Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- To cite this document: BenchChem. [Application Notes and Protocols: Studying FAU Protein Cleavage by USP36 In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176721#studying-fau-protein-cleavage-by-usp36-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com